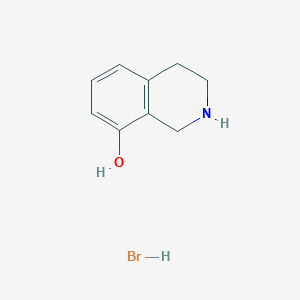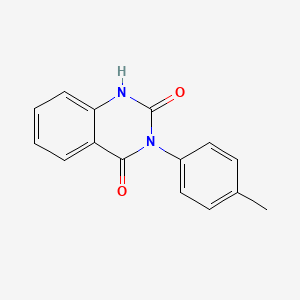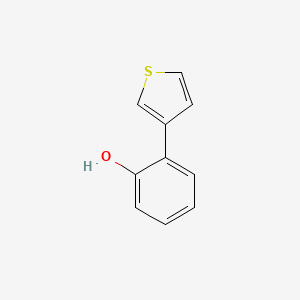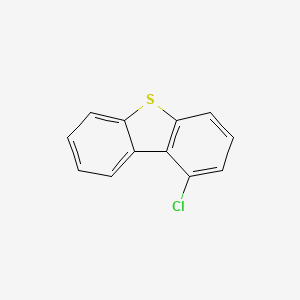
1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide
概要
説明
1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide is a chemical compound with the molecular formula C9H12BrNO. It is a derivative of tetrahydroisoquinoline, a large group of natural products .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines, including this compound, can be achieved through a two-step procedure. The first step involves a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines. The second step is a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The InChI code for this compound is1S/C9H12BrNO.BrH/c10-9-4-7 (12)3-6-1-2-11-5-8 (6)9;/h3-4,11-12H,1-2,5H2;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The molecular weight of this compound is 230.1 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound is solid at room temperature .科学的研究の応用
Privileged Scaffold in Natural Products and Asymmetric Catalysis
1,2,3,4-Tetrahydroisoquinoline is a key scaffold in many natural products, exhibiting a range of bioactivities. C1-chiral tetrahydroisoquinolines are particularly significant, finding use in asymmetric catalysis. Novel strategies for their stereoselective synthesis have expanded their applications in the total synthesis of alkaloid natural products (Liu et al., 2015).
Anticancer and Antimicrobial Agents
Tetrahydroisoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide, have shown potential as anticancer and antimicrobial agents. This class of compounds, particularly those with modifications on the phenyl ring, have displayed potent cytotoxicity in various cancer cell lines (Redda et al., 2010).
Multicomponent Reactions for C(1)-Functionalization
Recent advances in the C(1)-functionalization of tetrahydroisoquinolines have been significant. These methods allow for the creation of diverse derivatives with a range of biological activities, further expanding the utility of these compounds in pharmaceutical development (Kaur & Kumar, 2020).
Novel Synthesis Methods
Efficient synthesis methods for this compound derivatives are critical for their application in drug development. Innovative approaches, such as the Barbier reaction and insertion reactions, have been explored to create various substituted tetrahydroisoquinolines, facilitating their use in medicinal chemistry (Kihara et al., 1992; Kihara et al., 1993).
Anti-fungal and Contraceptive Activities
Certain tetrahydroisoquinoline derivatives have shown both anti-fungal and contraceptive activities. These compounds provide a promising foundation for the development of contraceptives with added anti-fungal properties, addressing a unique therapeutic need (Li Rong-mei, 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
特性
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-8-ol;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.BrH/c11-9-3-1-2-7-4-5-10-6-8(7)9;/h1-3,10-11H,4-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFVFRHNNKXXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545542 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110192-20-6 | |
| Record name | 8-Hydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110192-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2-Methoxyethoxy)ethoxy]thiophene](/img/structure/B3045491.png)





![1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B3045501.png)

![1-{[5-(3-Bromophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B3045504.png)




![1H-Benzimidazole, 1-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3045514.png)